2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted at positions 3 and 5 with chlorine and trifluoromethyl groups, respectively. A 4-methyl-4H-1,2,4-triazole ring is tethered to the pyridine via an ethyl linker. The triazole ring is further functionalized with an allylsulfanyl group at position 3.
Properties
IUPAC Name |
3-chloro-2-[1-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4S/c1-4-5-23-13-21-20-12(22(13)3)8(2)11-10(15)6-9(7-19-11)14(16,17)18/h4,6-8H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQPTSCBCSUSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article will explore the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.83 g/mol. The structure features a triazole ring, an allylsulfanyl group, and a trifluoromethyl pyridine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClF₃N₄S |
| Molecular Weight | 350.83 g/mol |
| CAS Number | 338954-00-0 |
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties often exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to the target compound possess activity against various bacterial strains and fungi. For instance, related triazole compounds have shown effectiveness against Candida albicans and Staphylococcus aureus, suggesting that the presence of the triazole ring is crucial for antimicrobial efficacy .
Anticancer Properties
Preliminary studies have suggested that the compound may exhibit anticancer properties. Similar triazole derivatives have been synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, a related study reported IC50 values indicating significant cytotoxicity in these cell lines, with some compounds inducing apoptosis and cell cycle arrest . The dual targeting of pathways involved in cancer progression could be a promising area for further investigation.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors involved in disease processes. Triazoles are known to interact with various biological targets, including enzymes involved in nucleic acid synthesis and those participating in cellular signaling pathways. The specific interactions of this compound with target proteins remain to be elucidated through further molecular docking studies and enzyme inhibition assays.
Synthesis and Testing
A recent study focused on synthesizing new bioactive indolyl-triazole hybrids demonstrated that modifications to the triazole structure could enhance biological activity. The synthesized compounds underwent rigorous testing for cytotoxicity using MTT assays, which revealed promising results for certain derivatives against cancer cell lines .
In Vivo Studies
In vivo studies are crucial for validating the potential therapeutic effects observed in vitro. One study involving animal models showed that triazole derivatives could effectively reduce tumor size when administered at specific dosages. These findings underscore the importance of further exploring the pharmacokinetics and bioavailability of this compound in future research.
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity :
- Triazole derivatives are widely recognized for their antifungal properties. The presence of the triazole ring in this compound suggests potential efficacy against fungal infections. Research indicates that similar compounds exhibit strong activity against pathogens such as Candida species and Aspergillus species .
- Antimicrobial Properties :
- Cancer Research :
Agricultural Applications
- Fungicides :
- Plant Growth Regulators :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole compounds against Candida albicans. The results indicated that compounds similar to 2-(1-(5-(Allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)-3-chloro-5-(trifluoromethyl)pyridine displayed significant inhibition zones compared to control groups, suggesting promising antifungal potential.
Case Study 2: Agricultural Application
In field trials, a formulation containing triazole derivatives was tested on wheat crops affected by Fusarium species. The treated crops showed a marked reduction in disease incidence and improved yield compared to untreated controls, highlighting the effectiveness of triazole-based fungicides in agriculture.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
Key structural analogs include 4-(5-{[2-(2-Chlorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine (Compound A, from ). Below is a comparative analysis:
| Property | Target Compound | Compound A |
|---|---|---|
| Pyridine Substitution | 3-chloro, 5-trifluoromethyl | Unsubstituted (position 4) |
| Triazole Substituents | Allylsulfanyl at position 5 | [2-(2-Chlorophenoxy)ethyl]sulfanyl at position 5 |
| Linker | Ethyl group between pyridine and triazole | Ethyl group integrated into the sulfanyl substituent |
| Molecular Formula | Estimated: C₁₃H₁₃ClF₃N₄S (MW ≈ 349.52 g/mol) | C₁₇H₁₆ClN₄OS (MW ≈ 359.52 g/mol) |
| Key Functional Groups | Trifluoromethyl, allylsulfanyl, chloro | Chlorophenoxy, ethylsulfanyl |
Hypothesized Physicochemical Properties
- Solubility: Compound A’s polar chlorophenoxy moiety may enhance aqueous solubility relative to the target compound’s trifluoromethyl group.
- Steric Effects: The allylsulfanyl group in the target compound is less bulky than Compound A’s phenoxy-ethyl chain, possibly reducing steric hindrance in target binding.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the formation of the triazole core. Key steps include:
- Alkylation : Reacting 5-mercapto-4-methyl-4H-1,2,4-triazole with allyl bromide under basic conditions (e.g., NaOH in methanol) to introduce the allylsulfanyl group .
- Coupling : Attaching the triazole moiety to the pyridine backbone via nucleophilic substitution or transition metal-catalyzed cross-coupling. Optimize temperature (80–100°C) and solvent (DMF or acetonitrile) to enhance selectivity .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- NMR : Use - and -NMR to verify substituent positions (e.g., allylsulfanyl protons at δ 5.2–5.8 ppm, trifluoromethyl as a singlet in -NMR) .
- X-ray Crystallography : Resolve ambiguous regions (e.g., triazole-pyridine linkage) by growing single crystals in ethanol at 4°C .
- HRMS : Confirm molecular weight with <2 ppm error using electrospray ionization (ESI+) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with triazole-pyridine hybrids (e.g., cytochrome P450, kinases) .
- Assays :
- In vitro : Use fluorescence-based assays (e.g., ATPase activity inhibition) at concentrations 1–100 µM.
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay .
- Controls : Include structurally similar analogs to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to identify conformational flexibility (e.g., allyl group rotation) .
- DFT Calculations : Simulate -NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to compare with experimental data .
- Isotopic Labeling : Synthesize -labeled analogs to trace carbon environments in complex splitting patterns .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., trifluoromethyl group in hydrophobic pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., hydrogen bonding with triazole N-atoms) .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences between analogs using AMBER .
Q. How can synthetic byproducts or degradation products be characterized?
- Methodological Answer :
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of allylsulfanyl group, m/z 105).
- Stability Studies : Expose the compound to stress conditions (heat, light, pH 2–9) and monitor degradation via UPLC-PDA .
- Mechanistic Probes : Use -labeling in hydrolysis experiments to trace oxygen incorporation in degradation products .
Q. What strategies optimize selectivity in biological assays (e.g., reducing off-target effects)?
- Methodological Answer :
- SAR Libraries : Synthesize derivatives with modified substituents (e.g., replacing allylsulfanyl with propylsulfanyl) and test against related targets .
- Proteome Profiling : Use affinity-based chemoproteomics (e.g., pull-down assays with biotinylated probes) to map off-target interactions .
- Co-crystallization : Solve structures of compound-target complexes to guide rational design (e.g., optimizing steric bulk near the chloro group) .
Application-Oriented Research Questions
Q. How can this compound be integrated into materials science research?
- Methodological Answer :
- Coordination Polymers : Test metal-binding capacity (e.g., with Cu(II) or Fe(III)) via UV-Vis titration. Monitor shifts in λmax upon complexation .
- Liquid Crystals : Mix with mesogens (e.g., 4-cyano-4'-pentylbiphenyl) and characterize phase transitions via polarized optical microscopy (POM) .
Q. What methodologies assess environmental impact during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
